![molecular formula C14H19N3O2 B15057948 1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidine-3-carboxylic acid](/img/structure/B15057948.png)
1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidine-3-carboxylic acid
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Overview
Description
1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidine-3-carboxylic acid is a heterocyclic compound that features a piperidine ring fused with a tetrahydrocinnoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperidine derivative with a cinnoline precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like 1-(2-Aminoethyl)piperidine-3-carboxylic acid share structural similarities.
Cinnoline derivatives: Compounds with a cinnoline moiety, such as 5,6,7,8-tetrahydrocinnoline, are also comparable.
Uniqueness
1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidine-3-carboxylic acid stands out due to its unique combination of a piperidine ring and a tetrahydrocinnoline moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidine-3-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its pharmacological effects, mechanism of action, and relevant case studies.
- Chemical Formula : C₁₄H₁₉N₃O₂
- CAS Number : 1708080-04-9
- Molecular Weight : 251.32 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key findings include:
- Antimicrobial Activity : Initial studies suggest potential antimicrobial properties against various bacterial strains.
- Cytotoxicity : Evaluations have indicated varying levels of cytotoxicity across different cell lines, with some derivatives showing selective toxicity towards cancer cells.
While specific mechanisms for this compound are still under investigation, related compounds have shown that piperidine derivatives can interact with various biological targets including enzymes and receptors involved in disease pathways.
Study 1: Antimicrobial Properties
A study evaluated the antimicrobial activity of several piperidine derivatives including this compound against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 4 µg/mL. The compound exhibited selective activity with minimal toxicity towards non-cancerous cells (IC50 > 50 µg/mL) .
Compound | MIC (µg/mL) | IC50 (µg/mL) | Selectivity Index |
---|---|---|---|
This compound | 4 | >50 | >12.5 |
Study 2: Cytotoxicity Assessment
In another investigation focusing on cytotoxicity against various cancer cell lines, the compound demonstrated significant activity with IC50 values ranging from 10 to 30 µg/mL. The selectivity index indicated that the compound was more toxic to cancer cells compared to normal cells .
Cell Line | IC50 (µg/mL) | Toxicity Level |
---|---|---|
A2780 (Ovarian) | 15 | Moderate |
HaCaT (Normal) | >50 | Low |
Properties
Molecular Formula |
C14H19N3O2 |
---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C14H19N3O2/c18-14(19)11-5-3-7-17(9-11)13-8-10-4-1-2-6-12(10)15-16-13/h8,11H,1-7,9H2,(H,18,19) |
InChI Key |
RJQQGVVPOGIUFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCCC(C3)C(=O)O |
Origin of Product |
United States |
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